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molecular formula C9H8BrFO2 B031074 Ethyl 3-bromo-4-fluorobenzoate CAS No. 23233-33-2

Ethyl 3-bromo-4-fluorobenzoate

Cat. No. B031074
M. Wt: 247.06 g/mol
InChI Key: FDVAAQDTTZNHKG-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

To a solution of compound 3-bromo-4-fluoro-benzoic acid (430 g, 1.97 mol, 1 eq) in EtOH (2.3 L) was added dropwise thionyl chloride (287 mL, 3.94 mol, 2 eq) at 10° C. Then the mixture was heated to reflux overnight. The mixture was concentrated in vacuum to give a residue. The residue was dissolved in ethyl acetate (800 mL), washed with aqueous sodium hydrogen carbonate, brine (300 mL) and water (200 mL), then concentrated in vacuo to give title compound as a white solid (440 g, 1.78 mol, 90.3%).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
287 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 L
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
90.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16][CH2:17]O>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([O:7][CH2:16][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
430 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1F
Name
Quantity
287 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.3 L
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
washed with aqueous sodium hydrogen carbonate, brine (300 mL) and water (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mol
AMOUNT: MASS 440 g
YIELD: PERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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